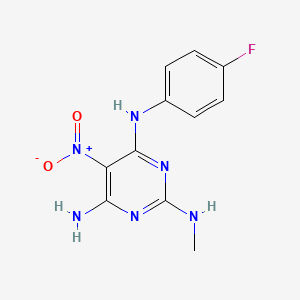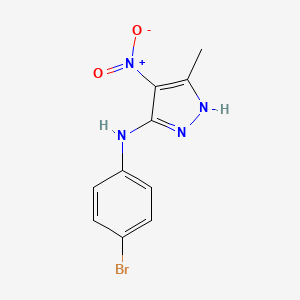![molecular formula C26H40NO+ B1228133 1-[4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium](/img/structure/B1228133.png)
1-[4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium is an alkylbenzene.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Related Compounds : Although direct information on 1-[4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium is scarce, studies on structurally similar compounds provide insights. For instance, the synthesis of various phenolic compounds, including bis(1-phenylethyl)phenols and bisquinolinone alkaloids, has been explored in scientific research, indicating a focus on creating and analyzing complex organic molecules with potential biological activities (Chen et al., 2007).
Evaluation of Self-Assembling Properties : Similar chemical structures have been synthesized and evaluated for their self-assembling properties. This includes the study of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides, indicating a potential application in the development of delivery systems (Pikun et al., 2022).
Chemical Interactions and Stability
Study of Phenoxyl Radical Complexes : Research has been conducted on nickel(II)-phenoxyl radical complexes, exploring the structure-radical stability relationship. This suggests possible applications in studying radical stability and interaction with metal ions, relevant to the molecular structure of the compound (Shimazaki et al., 2004).
Investigation of Metal-Ligand Interactions : Studies on sodium and ytterbium complexes containing new imidazolidine-bridged bis(phenolato) ligands have been carried out. Such research could be significant for understanding metal-ligand interactions in similar complex molecules (Xu et al., 2007).
Potential Applications in Materials Science
- Corrosion Inhibitor Efficiency : Theoretical studies on bipyrazolic-type organic compounds, which share some structural similarities, have been performed to elucidate their inhibition efficiencies as corrosion inhibitors. This suggests potential applications in materials science and corrosion prevention (Wang et al., 2006).
properties
Product Name |
1-[4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium |
|---|---|
Molecular Formula |
C26H40NO+ |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
1-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-3-methylpyridin-1-ium |
InChI |
InChI=1S/C26H40NO/c1-8-25(4,5)22-14-15-24(23(19-22)26(6,7)9-2)28-18-11-10-16-27-17-12-13-21(3)20-27/h12-15,17,19-20H,8-11,16,18H2,1-7H3/q+1 |
InChI Key |
PDJZSOPTHHVYSX-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC[N+]2=CC=CC(=C2)C)C(C)(C)CC |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC[N+]2=CC=CC(=C2)C)C(C)(C)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



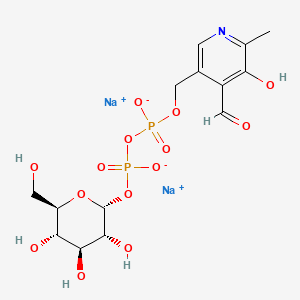

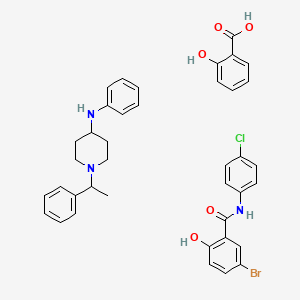
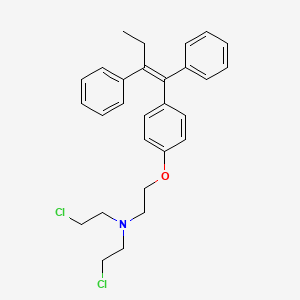

![4-[2-[[1-(2-Oxolanylmethyl)-5-phenyl-2-imidazolyl]thio]ethyl]morpholine](/img/structure/B1228061.png)
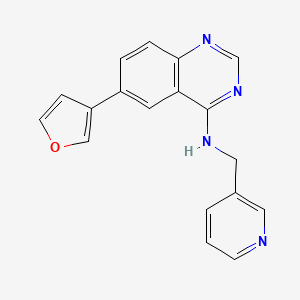
![2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B1228065.png)
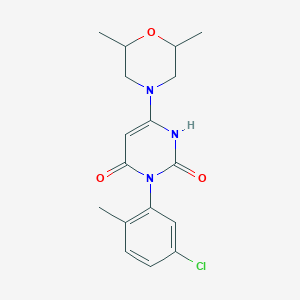


![2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B1228072.png)
